molecular formula C21H34BNO2Si B13926648 6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13926648
M. Wt: 371.4 g/mol
InChI Key: GQRPGIIXHUKEBK-UHFFFAOYSA-N
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Description

6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyridine Core:

    Introduction of the Ethynyl Group: The ethynyl group is introduced using a palladium-catalyzed coupling reaction with tert-butyldimethylsilylacetylene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The boronate ester group can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions involving the boronate ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry:

    Biological Studies: The compound can be used as a probe to study biological processes.

Mechanism of Action

The mechanism of action of 6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

6-((tert-Butyldimethylsilyl)ethynyl)-2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of functional groups it possesses. The presence of both the ethynyl and boronate ester groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H34BNO2Si

Molecular Weight

371.4 g/mol

IUPAC Name

tert-butyl-[2-[4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethynyl]-dimethylsilane

InChI

InChI=1S/C21H34BNO2Si/c1-15-14-17(12-13-26(10,11)19(3,4)5)23-16(2)18(15)22-24-20(6,7)21(8,9)25-22/h14H,1-11H3

InChI Key

GQRPGIIXHUKEBK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2C)C#C[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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